molecular formula C7H6N2OS B1283114 6-Amino-benzooxazole-2-thiol CAS No. 4694-92-2

6-Amino-benzooxazole-2-thiol

Cat. No. B1283114
CAS RN: 4694-92-2
M. Wt: 166.2 g/mol
InChI Key: SARIJQZTDPNQMQ-UHFFFAOYSA-N
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Description

6-Amino-benzooxazole-2-thiol is a compound that is structurally related to benzo[d]thiazole, a bicyclic system that is widely recognized for its utility in synthetic and medicinal chemistry. Benzo[d]thiazole derivatives are known to possess a variety of bioactivities, making them valuable as building blocks in drug discovery[“]. Although the provided papers do not directly discuss 6-Amino-benzooxazole-2-thiol, they do provide insights into similar compounds and their synthesis, properties, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole derivatives is described as an efficient pathway to produce new building blocks for drug discovery. These derivatives can be substituted at four different positions, allowing for extensive exploration of the chemical space around the molecule[“]. Another novel synthesis approach is reported for the formation of 2-(2-styrylcyclopent-3-enyl)benzo[d]thiazoles, which involves the reaction of 7-benzylidenebicyclo[3.2.0]hept-2-en-6-ones with 2-aminobenzenethiol in the presence of p-TsOH as a catalyst[“]. These methods highlight the versatility and adaptability of benzo[d]thiazole chemistry, which could be relevant for the synthesis of 6-Amino-benzooxazole-2-thiol derivatives.

Molecular Structure Analysis

The molecular structure of a related compound, benzil bis(5-amino-1,3,4-thiadiazole-2-thiol), has been determined using various spectroscopic techniques and molecular modeling. This compound acts as a tetradentate ligand, coordinating to metal ions through sulfur atoms of the thiol ring and nitrogen atoms of the imine group[“]. Similarly, the crystal structure of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole has been elucidated, revealing intermolecular weak C-H···O hydrogen bonding and π-π stacking interactions that contribute to a supramolecular 3D structure[“]. These studies provide a foundation for understanding the molecular structure of 6-Amino-benzooxazole-2-thiol and its potential interactions.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 6-Amino-benzooxazole-2-thiol. However, the synthesis and reactivity of related benzo[d]thiazole and benzoxazole derivatives suggest that 6-Amino-benzooxazole-2-thiol could participate in various chemical transformations. These could include reactions with electrophiles, nucleophiles, or transition metal catalysts, potentially leading to a wide range of derivatives with diverse biological activities[“] [“] [“] [“].

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-benzooxazole-2-thiol are not directly discussed in the provided papers. However, the synthesis and characterization of similar compounds suggest that 6-Amino-benzooxazole-2-thiol would exhibit properties typical of aromatic heterocycles, such as stability, potential fluorescence, and the ability to form hydrogen bonds and coordinate with metals[“] [“] [“]. These properties are crucial for the compound's potential applications in medicinal chemistry and materials science.

Scientific research applications

Synthesis and Drug Discovery

6-Amino-benzooxazole-2-thiol derivatives play a significant role in drug discovery and development. They are used as building blocks in the synthesis of various bioactive compounds. For instance, they are involved in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their versatility in exploring the chemical space around molecules for potential ligands targeting specific bioactivities (Durcik et al., 2020). Additionally, the treatment of related compounds with various reagents can yield cyclized and uncyclized compounds, further broadening the scope of their application in pharmacological research (Hassanein, 1999).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives, including 6-Amino-benzooxazole-2-thiol, have been investigated for their corrosion inhibition properties. Research indicates that certain derivatives offer enhanced stability and inhibition efficiency against steel corrosion, providing a protective layer through physical and chemical adsorption on surfaces (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Several studies highlight the antimicrobial and anti-inflammatory potential of 6-Amino-benzooxazole-2-thiol derivatives. Synthesized compounds have been screened for their antimicrobial activity against common pathogens and their anti-inflammatory properties. This implies the potential of these derivatives in developing new antimicrobial agents for clinical or agricultural applications (Xie et al., 2017). Furthermore, specific derivatives have demonstrated hypoglycemic properties in pharmacological models, indicating their potential in diabetes treatment (Aicher et al., 1998).

In Vitro Antiparasitic Properties

The antiparasitic properties of 6-Amino-benzooxazole-2-thiol derivatives have been explored in vitro, especially against parasites like Leishmania infantum and Trichomonas vaginalis. These studies reveal the dependence of antiprotozoal properties on the chemical structure of the derivatives, indicating the significance of precise molecular design in therapeutic applications (Delmas et al., 2002).

properties

IUPAC Name

6-amino-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARIJQZTDPNQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545363
Record name 6-Amino-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-benzooxazole-2-thiol

CAS RN

4694-92-2
Record name 6-Amino-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,3-benzoxazole-2-thiol
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